Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester
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Overview
Description
Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester is a synthetic peptide analog of the natural peptide caerulein. It is known for its complex structure and significant biological activity. The compound has a molecular formula of C59H74N12O19S and a molecular weight of 1287.4 g/mol. It is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and esterification. The process typically starts with the protection of amino and carboxyl groups to prevent unwanted reactions. Peptide bonds are formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of peptide-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in gastrointestinal disorders and as a diagnostic tool for pancreatic function.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester involves binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular events, leading to the activation of various signaling pathways. The compound primarily targets cholecystokinin (CCK) receptors, which are involved in regulating digestive processes and satiety.
Comparison with Similar Compounds
Similar Compounds
Caerulein: The natural peptide from which the synthetic analog is derived.
Cholecystokinin (CCK): A peptide hormone with similar biological activity.
Gastrin: Another peptide hormone involved in digestive processes.
Uniqueness
Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester is unique due to its synthetic modifications, which enhance its stability and biological activity compared to the natural peptide. These modifications make it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
94135-03-2 |
---|---|
Molecular Formula |
C59H74N12O19S |
Molecular Weight |
1287.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H74N12O19S/c1-30(72)50(71-57(87)40(23-32-13-15-34(73)16-14-32)67-55(85)42(26-48(77)78)68-52(82)38(17-19-45(60)74)65-51(81)37-18-20-46(75)63-37)58(88)62-29-47(76)64-41(25-33-28-61-36-12-8-7-11-35(33)36)54(84)66-39(21-22-91-3)53(83)69-43(27-49(79)80)56(86)70-44(59(89)90-2)24-31-9-5-4-6-10-31/h4-16,28,30,37-44,50,61,72-73H,17-27,29H2,1-3H3,(H2,60,74)(H,62,88)(H,63,75)(H,64,76)(H,65,81)(H,66,84)(H,67,85)(H,68,82)(H,69,83)(H,70,86)(H,71,87)(H,77,78)(H,79,80)/t30-,37+,38+,39+,40+,41+,42+,43+,44+,50+/m1/s1 |
InChI Key |
CKGYLINKFIOISK-GGWFMQOSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Origin of Product |
United States |
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